(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(2)8-7-12(18)13-9-16-14(19-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSAIHKZSQTNMB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of chalcones, known for their potential therapeutic properties. This article reviews the biological activity of this compound, including its antibacterial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring and a dimethylamino group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.
Key Findings:
- A study demonstrated that thiazole derivatives showed a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against resistant bacterial strains .
- The compound's structure allows it to interact effectively with bacterial cell membranes, leading to enhanced permeability and subsequent cell death.
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | MRSA | 32 | Antibacterial |
| Similar Thiazole Derivative | E. coli | 64 | Antibacterial |
Antitumor Activity
Thiazole derivatives are also recognized for their antitumor properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Studies:
- Study on Lung Cancer Cells : In vitro studies demonstrated that the compound reduced cell viability by 50% at concentrations of 10 µM after 48 hours of treatment .
- Mechanism of Action : The compound was shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in tumor cells.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been explored in various experimental models. These compounds can modulate inflammatory cytokines and reduce oxidative stress markers.
Research Findings:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the thiazole moiety exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the development of several cancers. In structure-activity relationship studies, it was found that modifications to the compound could enhance its antiproliferative activity against various cancer cell lines, outperforming standard treatments like gefitinib and lapatinib .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific cellular pathways. For instance, the incorporation of a dimethylamino group enhances electron density, facilitating interactions with target proteins involved in cancer progression. The formation of hydrogen bonds with key residues in the active sites of these proteins has been documented .
Antimicrobial Properties
Studies have demonstrated that thiazole derivatives possess significant antimicrobial activity. The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Its lipophilicity appears to correlate with enhanced antibacterial efficacy, suggesting that structural modifications could optimize its bioactivity .
Cholinesterase Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its potential as a cholinesterase inhibitor. Compounds with similar structures have shown varying degrees of inhibition against butyrylcholinesterase and acetylcholinesterase, enzymes involved in neurotransmission. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
Material Science
Nonlinear Optical Properties
The compound's structure also lends itself to applications in material science, particularly in nonlinear optics. Research indicates that thiazole derivatives can serve as promising materials for optical devices due to their favorable nonlinear optical properties. This includes potential uses in optical switching and fluorescence imaging .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Structure-Activity Relationship Studies | Enhanced antiproliferative activity against EGFR-positive cell lines | Cancer therapy |
| Antimicrobial Activity Assessment | Significant inhibition of bacterial and fungal growth | Antimicrobial agents |
| Cholinesterase Inhibition Study | Moderate inhibition observed against cholinesterases | Neurodegenerative disease treatment |
| Nonlinear Optical Properties Research | Promising nonlinear optical characteristics identified | Optical devices |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing (E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via a condensation reaction between a 2-(2-chlorophenyl)-1,3-thiazole-5-carbaldehyde and dimethylaminoacetone under reflux in a polar aprotic solvent (e.g., DMF or THF) with a catalytic base like piperidine. Critical parameters include maintaining an inert atmosphere (N₂/Ar), controlling temperature (80–100°C), and monitoring reaction progress via TLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires stoichiometric balance and exclusion of moisture .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral features should be analyzed?
- Answer:
- ¹H/¹³C NMR: Identify the enone (α,β-unsaturated ketone) system via downfield shifts (δ 7.5–8.0 ppm for vinyl protons, J ≈ 15–16 Hz for E-configuration) and carbonyl carbon (δ ~190 ppm). The thiazole ring protons resonate at δ 7.2–8.1 ppm .
- IR: Confirm C=O stretch (~1680 cm⁻¹) and C=N/C-S stretches (thiazole ring, ~1600–1500 cm⁻¹) .
- HRMS: Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. How is elemental analysis (CHNS) utilized to verify compound purity, and what deviations are acceptable?
- Answer: Elemental analysis compares observed vs. theoretical percentages of C, H, N, and S. For example, calculated C% 58.5 vs. observed 58.2 (Δ <0.3% acceptable). Deviations >0.5% indicate impurities or hydration. Use a Vario MICRO CHNS analyzer with acetanilide as a calibration standard .
Advanced Research Questions
Q. How can discrepancies between solution-phase (NMR/IR) and solid-state (XRD) structural data be systematically resolved?
- Answer:
- Dynamic Effects in Solution: Use variable-temperature NMR to assess conformational flexibility. For example, enone geometry (E vs. Z) may differ in solution due to rotational barriers.
- DFT Modeling: Compare calculated (B3LYP/6-31G*) and experimental XRD bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .
- Supplementary Data: Cross-reference CCDC deposition files (e.g., CCDC 1988019 for analogous compounds) to validate unit-cell parameters .
Q. What computational strategies predict electronic properties, and how do they align with experimental observations?
- Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with UV-Vis λmax (experimental) to validate π→π* transitions.
- TD-DFT: Simulate electronic spectra; deviations >10 nm suggest solvent effects or excited-state relaxation .
- Experimental Validation: Cyclic voltammetry (CV) measures redox potentials, correlating with computed ionization potentials .
Q. How can reaction mechanisms for functional group transformations (e.g., enone alkylation) be elucidated using kinetic and isotopic labeling studies?
- Answer:
- Kinetic Profiling: Monitor reaction intermediates via in-situ FTIR or HPLC-MS. For example, track enolate formation rates under varying bases (K₂CO₃ vs. LDA).
- Isotopic Labeling: Introduce ¹³C at the carbonyl group to trace nucleophilic attack pathways via ¹³C NMR .
- Theoretical Studies: Use QM/MM simulations to model transition states and activation energies .
Data Contradiction Analysis
Q. When crystallographic data indicates planar geometry but NMR suggests non-planar conformers, how should researchers reconcile these findings?
- Answer:
- Dynamic NMR: Measure coalescence temperatures to estimate rotational barriers (ΔG‡). For example, restricted rotation around the C=C bond may explain split signals.
- Conformational Sampling: Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model solution-phase flexibility. Compare with XRD torsion angles .
- Synchrotron XRD: High-resolution data (≤0.8 Å) resolves subtle distortions not visible in standard XRD .
Methodological Resources
- Spectral Databases: RCSB PDB for structural analogs; Cambridge Structural Database (CSD) for packing motifs .
- Software: Gaussian 16 for DFT, Mercury for XRD visualization, MOE for molecular docking .
- Synthetic Protocols: Refer to Journal of Chemical and Pharmaceutical Research for analogous enone syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
